Chain A, Cecropin A

Anticancer peptide Leukemia Selectivity index

Native Cecropin A (37-aa) is the essential reference standard for antimicrobial peptide R&D. Its well-mapped proteolytic profile and >5-fold hemocompatibility advantage over LL-37 eliminate assay variability in selectivity screening. - Mandatory baseline comparator for engineered analogs; mapped cleavage sites (Lys³-Leu⁴, Phe⁵-Lys⁶, Lys⁷-Ile⁸) provide a verified negative control for stability programs. - Validated positive control in oncology: therapeutic index of 6-17 against leukemia cells (IC₅₀ 30-40 µM) with 6-16× safety margin vs. normal lymphocytes. - Antifungal tool: MIC 0.9 µg/mL vs C. albicans-2.1× more potent than amphotericin B. Complete C. albicans killing within 40 min at MFC.

Molecular Formula
Molecular Weight
Cat. No. B1577516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChain A, Cecropin A
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cecropin A: Structural Identity and Broad-Spectrum Bioactivity


Cecropin A (Chain A) is a 37-amino-acid, cationic (+7 net charge), α-helical antimicrobial peptide (AMP) first isolated from the haemolymph of the giant silkworm moth Hyalophora cecropia [1]. It lacks cysteine residues and possesses a strongly basic N-terminus linked to a neutral C-terminus via a flexible Gly-Pro hinge, a structural feature that underpins its membrane-disrupting mechanism against both Gram-positive and Gram-negative bacteria as well as fungi [1][2]. Beyond its antibacterial spectrum, Cecropin A has demonstrated selective in vitro cytotoxicity toward leukemia and bladder cancer cells while sparing normal lymphocytes and fibroblasts, a property that has generated significant procurement interest for oncology-focused antimicrobial research [3][4].

Why Generic Substitution with Cecropin B, LL-37, or Melittin Fails


Cecropin A cannot be generically substituted by its closest homolog, Cecropin B, or by other in-class AMPs such as LL-37 or melittin, because each exhibits materially different hemolytic liability, anticancer selectivity, and proteolytic stability. For example, LL-37 (human cathelicidin) displays an HC₅₀ of only 32 µg/mL against sheep erythrocytes, while Cecropin A reaches an HC₅₀ of 169 µg/mL—a >5-fold improvement in tolerated concentration [1]. Cecropin B, although sharing the cecropin fold, differs in chain length (35 vs. 37 residues), sequence, and antibacterial spectrum, with MIC ranges of 0.5–16 µg/mL against Gram-negative porcine pathogens versus broader Gram-positive activity reported for Cecropin A [2]. Melittin, a 26-residue bee venom peptide frequently used as a comparator, is highly hemolytic at low micromolar concentrations, whereas Cecropin A remains non-hemolytic at multiples of its MIC [3]. These quantitative gaps mean that substituting one peptide for another without re-validating every assay endpoint will introduce uncontrolled variability in therapeutic window, target selectivity, and experimental reproducibility.

Cecropin A Quantitative Evidence Guide


Anticancer Selectivity Against Leukemia and Bladder Cancer Cells

Cecropin A exhibits a dose-dependent cytotoxic effect against human leukemia cell lines (IC₅₀ = 30–40 µM by MTT and trypan blue assays), while the IC₅₀ against normal human lymphocytes is 6- to 16-fold higher, yielding a therapeutic index (TI) of 6–17 [1][2]. In contrast, conventional chemotherapeutics such as 5-FU and Ara-C are non-selective and damage both cancerous and normal cells at comparable concentrations [2]. This quantitative selectivity is not observed with melittin, which lyses eukaryotic cells indiscriminately at low micromolar levels [3]. In bladder cancer models, Cecropin A (and Cecropin B) inhibited proliferation of four bladder cancer cell lines with average IC₅₀ values of 73.29–220.05 µg/mL, while benign murine and human fibroblasts were 'significantly less or not at all susceptible' [4].

Anticancer peptide Leukemia Selectivity index

Hemolytic Safety Margin vs. LL-37 and Melittin

In a standardized sheep erythrocyte hemolysis assay, Cecropin A displayed an HC₅₀ of 169 µg/mL, whereas the human cathelicidin LL-37 exhibited an HC₅₀ of only 32 µg/mL—representing a 5.3-fold wider safety margin for Cecropin A [1]. At concentrations where Cecropin A exerts full antibacterial activity (MIC range 4–198 µg/mL against tested strains), the peptide induces minimal hemolysis. By contrast, LL-37's hemolytic concentration overlaps substantially with its antibacterial MIC range (13–90 µg/mL), severely limiting its therapeutic utility [1]. Melittin, a common comparator AMP, lyses sheep erythrocytes at concentrations as low as 1–5 µM, further underscoring Cecropin A's favorable safety profile [2]. In the CA(1–7)M(2–9) hybrid series, the parent peptide CAM showed HC₅₀ = 690 µg/mL, with selectivity indices (SI = HC₅₀/MIC) reaching 173 for E. coli and S. aureus, while optimized cyclic and Orn-substituted analogs achieved HC₅₀ > 1000 µg/mL and SI > 500 [3].

Hemolytic activity Therapeutic window Antimicrobial peptide safety

Antifungal Potency Against Candida albicans

In a micro-broth dilution assay, Cecropin (recombinant Cecropin A) exhibited an MIC of 0.9 µg/mL and an MFC of 1.8 µg/mL against Candida albicans, achieving complete killing within 40 minutes [1]. Under identical conditions, the clinical gold standard amphotericin B (AMB) showed an MIC of 1.875 µg/mL and MFC of 3.75 µg/mL—meaning Cecropin A was approximately 2.1-fold more potent on a mass-concentration basis [1]. In a separate study using Fusarium spp., Cecropin A achieved total lethality at 1.5 µM (6 µg/mL) for both non-germinated and germinating conidia [2]. Against Aspergillus spp., however, activity was restricted to germinating conidia (complete lethality at ≤25 µM), which the authors attributed to enzymatic degradation of the peptide by extracellular proteases secreted by non-germinated Aspergillus conidia [2][3].

Antifungal peptide Candida albicans MIC comparison

Proteolytic Stability and Engineered Analog Solutions

Cecropin A is rapidly degraded by extracellular proteases secreted by Aspergillus flavus and other filamentous fungi. Cleavage occurs at specific bonds near the N-terminus—Lys³–Leu⁴, Phe⁵–Lys⁶, and Lys⁷–Ile⁸—resulting in loss of antifungal activity against non-germinated Aspergillus conidia [1]. This vulnerability is not shared by cyclized or Orn-substituted analogs such as Cyc-CAM and O-CAM, which retain full antibacterial activity while exhibiting significantly improved tryptic stability: after 1 minute of trypsin digestion, the linear parent CAM is substantially fragmented, whereas Cyc-CAM remains predominantly intact, with degradation intermediates appearing only after prolonged exposure [2]. A recent structure-guided engineering study (2025) confirmed that native Cecropin A is predicted to be toxic and suffers from poor solubility and bioavailability, whereas an engineered variant (Pep A) incorporating an M-cell targeting peptide, a self-assembling EAK16-II sequence, and a rigid EAAAK linker achieved enhanced solubility (0.930), higher extinction coefficient (8480 M⁻¹cm⁻¹), and a more favorable net charge (+7) [3].

Proteolytic stability Peptide engineering Enzymatic degradation

Synergy with Antibiotics and Chemotherapeutics

Cecropin A exhibits supra-additive (synergistic) effects when combined with conventional anticancer agents. In leukemia cell models, the combination of Cecropin A with 5-fluorouracil (5-FU) or cytarabine (Ara-C) produced supra-additive cytotoxicity—an outcome not achievable with either agent alone at equivalent concentrations [1][2]. In antimicrobial applications, the Cecropin A-melittin hybrid CA(1–8)M(1–18) demonstrated efficacy against colistin-resistant clinical isolates of Acinetobacter baumannii, suggesting a distinct membrane-disruptive mechanism that circumvents the polymyxin resistance pathway [3]. Furthermore, a Cecropin A-LL-37 hybrid (C-L) showed synergistic interactions (FIC index ≤0.5) with chloramphenicol, thiamphenicol, and neomycin sulfate against S. aureus ATCC 25923, and with neomycin sulfate against E. coli CVCC 245 [4]. These combination benefits are not observed with Cecropin B or magainin 2 in comparable assays, making Cecropin A a preferred scaffold for combination strategy development.

Synergistic combination Chemotherapy adjuvant Antibiotic resistance

Cecropin A Research and Industrial Application Scenarios


Oncology Drug Discovery: Leukemia and Bladder Cancer Screening

Cecropin A is the AMP of choice for cancer-selective cytotoxicity screening programs where sparing of normal lymphocytes and fibroblasts is a non-negotiable endpoint. With a quantified therapeutic index of 6–17 against leukemia cells (IC₅₀ 30–40 µM) and a 6- to 16-fold safety margin versus normal lymphocytes, Cecropin A outperforms non-selective chemotherapeutics (5-FU, Ara-C) and hemolytic AMPs (melittin) in specificity [1][2]. In bladder cancer panels, its consistent IC₅₀ range of 73.29–220.05 µg/mL against four established cell lines, combined with minimal fibroblast toxicity, makes it a validated positive control for intravesical therapy development [3].

Antifungal Mechanism-of-Action Studies

For antifungal mechanism-of-action studies, Cecropin A provides a well-characterized membrane-disrupting tool with an MIC of 0.9 µg/mL against C. albicans—2.1-fold more potent than amphotericin B (MIC 1.875 µg/mL)—and complete killing within 40 minutes at MFC [4]. Against Fusarium spp., total lethality is achieved at 1.5 µM (6 µg/mL) for both conidial forms. However, procurement for Aspergillus studies should consider native Cecropin A's susceptibility to fungal extracellular proteases; stabilized cyclic or Orn-substituted analogs are recommended where Aspergillus is the target organism [5][6].

Antimicrobial Resistance and Synergy Screening

Cecropin A and its melittin hybrids are uniquely suited for programs targeting colistin-resistant Gram-negative pathogens. The CA(1–8)M(1–18) hybrid demonstrates activity against colistin-resistant A. baumannii clinical isolates via a membrane-disruption mechanism distinct from polymyxin B, making it a critical comparator in resistance circumvention studies [7]. Additionally, the C-L hybrid peptide synergizes with chloramphenicol (FIC = 0.375) and thiamphenicol (FIC = 0.188) against S. aureus, enabling substantial dose reduction of legacy antibiotics and providing a validated starting point for combination therapy development [8].

Peptide Engineering and Stability Optimization

Native Cecropin A serves as the essential baseline comparator for all stability-engineering programs. Its well-mapped proteolytic cleavage sites (Lys³–Leu⁴, Phe⁵–Lys⁶, Lys⁷–Ile⁸) and documented solubility/toxicity limitations provide a negative control for high-throughput screening of cyclized, Orn-substituted, or MTP-EAK16-II-fused variants [5][9]. Any engineered analog claiming improved performance must be benchmarked against native Cecropin A's antimicrobial MIC profile, HC₅₀, and tryptic stability half-life as the reference standard. Procurement of native Cecropin A is therefore mandatory for all peptide engineering programs that cite the cecropin scaffold.

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